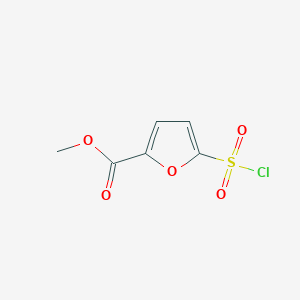
2-(2-Chlorophenoxy)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenoxy)ethanethioamide is a chemical compound with the CAS Number: 35370-94-6 . It has a molecular weight of 201.68 . The IUPAC name for this compound is 2-(2-chlorophenoxy)ethanethioamide .
Molecular Structure Analysis
The molecular formula of 2-(2-Chlorophenoxy)ethanethioamide is C8H8ClNOS . The InChI code for this compound is 1S/C8H8ClNOS/c9-6-3-1-2-4-7(6)11-5-8(10)12/h1-4H,5H2,(H2,10,12) .Physical And Chemical Properties Analysis
The molecular weight of 2-(2-Chlorophenoxy)ethanethioamide is 201.68 .Wissenschaftliche Forschungsanwendungen
Synthesis and Fungicidal Activity
2-(2-Chlorophenoxy)ethanethioamide has been studied for its synthesis and potential fungicidal activity. For instance, Kuzenkov and Zakharychev (2009) synthesized a series of new compounds for pharmacological and agrochemical screening, including those with structures related to 2-(2-Chlorophenoxy)ethanethioamide, showing fungicidal activity (Kuzenkov & Zakharychev, 2009).
Interaction with Surfaces in Catalysis
The interaction of related compounds, such as 2-chlorophenol, with surfaces like Cu(111) has been explored using density functional theory. This research, conducted by Altarawneh et al. (2008), is critical for understanding the catalyzed formation of dioxin compounds on copper surfaces, which is relevant in environmental and material sciences (Altarawneh et al., 2008).
Environmental Degradation Studies
Pignatello (1992) investigated the degradation of chlorophenoxy herbicides like 2,4-dichlorophenoxyacetic acid in the environment. This research is relevant for understanding the environmental impact and degradation pathways of related compounds, such as 2-(2-Chlorophenoxy)ethanethioamide (Pignatello, 1992).
Insights into Formation Mechanisms of Environmental Contaminants
Research by Pan et al. (2013) provides insight into the formation mechanisms of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenol precursors, which is essential for understanding the environmental and health impacts of related chlorophenoxy compounds (Pan et al., 2013).
Exploration in Organic Synthesis
The use of related compounds in organic synthesis is also an area of interest. For instance, Parameshwarappa et al. (2009) synthesized a series of compounds starting from materials structurally related to 2-(2-Chlorophenoxy)ethanethioamide, demonstrating its utility in creating new compounds with potential biological activity (Parameshwarappa et al., 2009).
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)ethanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNOS/c9-6-3-1-2-4-7(6)11-5-8(10)12/h1-4H,5H2,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAJKXSZBMTZMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=S)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372489 |
Source


|
| Record name | 2-(2-Chlorophenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)ethanethioamide | |
CAS RN |
35370-94-6 |
Source


|
| Record name | 2-(2-Chlorophenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-CHLOROPHENOXY)ETHANETHIOAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,7-Bis(trifluoromethyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1363450.png)

![2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1363453.png)







